molecular formula C14H11FN6O2 B2604320 4-(4-fluorobenzyl)-6-methyl-2,4-dihydro-1H-pyrazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(6H)-dione CAS No. 1325305-17-6

4-(4-fluorobenzyl)-6-methyl-2,4-dihydro-1H-pyrazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(6H)-dione

Cat. No.: B2604320
CAS No.: 1325305-17-6
M. Wt: 314.28
InChI Key: IDRLMFGSEIBUIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-fluorobenzyl)-6-methyl-2,4-dihydro-1H-pyrazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(6H)-dione is a complex organic compound belonging to the class of pyrazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzyl)-6-methyl-2,4-dihydro-1H-pyrazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(6H)-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Fluorobenzyl Group: This is usually achieved through a nucleophilic substitution reaction where a 4-fluorobenzyl halide reacts with the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the pyrazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrimidine core, potentially leading to the formation of dihydro derivatives.

    Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents, nitrating agents under acidic conditions.

Major Products

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Dihydro derivatives.

    Substitution Products: Halogenated, nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrimidines in various chemical reactions.

Biology

Biologically, the compound is of interest due to its potential as an enzyme inhibitor. It has shown activity against certain kinases, making it a candidate for further biological studies.

Medicine

In medicinal chemistry, 4-(4-fluorobenzyl)-6-methyl-2,4-dihydro-1H-pyrazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(6H)-dione is being explored for its anticancer properties. It has demonstrated the ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals, particularly those targeting cancer and other proliferative diseases.

Comparison with Similar Compounds

Properties

IUPAC Name

8-[(4-fluorophenyl)methyl]-5-methyl-1,4,5,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN6O2/c1-19-11-10(6-16-19)21-13(17-18-14(21)23)20(12(11)22)7-8-2-4-9(15)5-3-8/h2-6H,7H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRLMFGSEIBUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)N3C(=O)NN=C3N(C2=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.